molecular formula C17H15NO6 B2879314 [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate CAS No. 1105243-82-0

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate

Cat. No.: B2879314
CAS No.: 1105243-82-0
M. Wt: 329.308
InChI Key: HEENNNIYKCGHDI-UHFFFAOYSA-N
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Description

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is a complex organic compound that features a furan ring, an isoxazole ring, and a methoxyphenoxy group

Chemical Reactions Analysis

Types of Reactions

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate is unique due to its combination of a furan ring, an isoxazole ring, and a methoxyphenoxy group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(3-methoxyphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO6/c1-20-13-4-2-5-14(9-13)22-11-17(19)23-10-12-8-16(24-18-12)15-6-3-7-21-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEENNNIYKCGHDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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